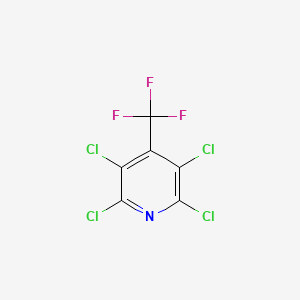

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXIQKLIHQOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558240 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122599-19-3 | |

| Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 4-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

1. Herbicides and Pesticides

One of the primary applications of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and pesticides. The compound serves as a building block for various agrochemicals designed to protect crops from pests and diseases. For instance:

- Fluazifop-butyl : This was one of the first derivatives introduced into the agrochemical market, showcasing the effectiveness of trifluoromethylpyridine derivatives in crop protection .

- Synthesis Pathways : The compound can be synthesized through chlorination of pyridine derivatives followed by fluorination processes. These methods allow for the production of various active ingredients used in commercial herbicides .

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Herbicide | Fluazifop-butyl | Grass control in crops |

| Insecticide | Various TFMP derivatives | Pest control |

Pharmaceutical Applications

2. Drug Development

The unique properties of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine make it valuable in pharmaceutical research. Its derivatives have been explored for various therapeutic applications:

- Anticancer Agents : Research has indicated that certain pyridine derivatives exhibit significant anticancer activity. Studies have explored their efficacy against various cancer cell lines, including those resistant to conventional treatments .

- Clinical Trials : Several compounds derived from 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine are currently undergoing clinical trials for their potential use in treating diseases such as cancer and infections .

| Pharmaceutical Compound | Indication | Status |

|---|---|---|

| TFMP-based drugs | Cancer treatment | Under clinical evaluation |

| Veterinary products | Animal health | Market approved |

Case Studies

Case Study 1: Synthesis and Efficacy Testing

A study conducted on the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine demonstrated its utility as a precursor for multiple agrochemical products. The synthesis involved chlorination followed by fluorination under controlled conditions to optimize yield and purity .

Case Study 2: Anticancer Activity

In vitro studies on cell lines such as A2780 (ovarian cancer) revealed that certain derivatives of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine exhibited potent anticancer properties. These studies highlighted the mechanism of action involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, leading to the disruption of biological processes. For instance, in agrochemical applications, it inhibits key enzymes in pests, resulting in their death. In pharmaceuticals, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)phenol

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in various chemical syntheses .

Biological Activity

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes multiple chlorine and trifluoromethyl substituents that significantly influence its reactivity and biological interactions.

The molecular formula of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine is C7Cl4F3N, with a molecular weight of approximately 287.9 g/mol. The presence of multiple halogen atoms contributes to its high electronegativity and chemical stability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that halogenated pyridines can inhibit the growth of various bacterial strains. The mechanism often involves interference with cellular processes such as enzyme activity and membrane integrity.

- Case Study : A study on related compounds revealed that their antimicrobial efficacy is linked to the presence of halogen substituents, which enhance lipophilicity and facilitate membrane penetration .

Insecticidal Activity

This compound has been explored for its potential use as an insecticide. Its structural features allow it to act on specific biological pathways in pests.

- Research Findings : According to patent literature, 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine is effective against a range of agricultural pests due to its ability to disrupt neurotransmission by inhibiting key enzymes involved in acetylcholine metabolism .

Toxicity and Environmental Impact

While the biological activity of this compound shows promise for agricultural applications, concerns regarding its toxicity to non-target organisms have been raised. Studies suggest that the high reactivity associated with multiple halogen substitutions may lead to environmental persistence and bioaccumulation.

- Toxicological Assessment : Investigations into the toxicity profiles highlight significant adverse effects on aquatic organisms at low concentrations. The compound's potential for bioaccumulation necessitates careful evaluation before widespread use .

Structure-Activity Relationship (SAR)

The biological activity of 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine can be understood through structure-activity relationship studies. Variations in the number and position of halogen atoms directly correlate with changes in biological potency.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2,3-Dichloro-5-trichloromethylpyridine | C6Cl5N | Fewer chlorine substitutions | Lower toxicity |

| 2-Chloro-3,4-dimethylpyridine | C7H8ClN | Methyl groups instead of chlorines | Less reactive |

| 2-Hydroxy-3-chloropyridine | C5H4ClN | Hydroxy group introduces different reactivity | Varies based on hydroxyl effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine, and how can purity be optimized?

- Methodology :

- Use stepwise halogenation of pyridine derivatives under controlled conditions. Chlorination agents like Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., FeCl3) can achieve selective substitution .

- Introduce the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution with CF3Cu reagents .

- Purify via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove isomers/byproducts .

Q. How can structural confirmation and electronic properties of this compound be systematically analyzed?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and bond angles .

- Spectroscopy : Use <sup>19</sup>F NMR (δ ~ -60 ppm for CF3) and <sup>13</sup>C NMR to verify electronic environments. FT-IR identifies C-Cl (550–600 cm<sup>−1</sup>) and C-F (1100–1200 cm<sup>−1</sup>) stretches .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactivity .

Q. What analytical techniques are suitable for detecting trace residues in environmental or biological matrices?

- Methodology :

- HPLC-MS/MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) mobile phase. Monitor transitions at m/z 293 → 248 (Cl loss) and 293 → 154 (pyridine ring cleavage) .

- GC-ECD : Derivatize with BSTFA for enhanced volatility; limit of detection (LOD) ~0.1 ppb in soil/water .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, respirators) due to acute toxicity (H302, H315 ).

- Store in sealed containers under inert gas (N2) to prevent hydrolysis. Avoid contact with water to limit HCl/HF release .

Advanced Research Questions

Q. How does 2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine interact with soil microbiota, and what are its degradation pathways?

- Methodology :

- Conduct microcosm studies with <sup>14</sup>C-labeled compound to track mineralization. Use LC-QTOF-MS to identify metabolites (e.g., dechlorinated or sulfonated derivatives) .

- Anaerobic degradation is slower due to C-F bond stability; aerobic conditions favor partial defluorination via microbial oxidases .

Q. What are the mechanistic implications of its synergistic effects in pesticide formulations?

- Methodology :

- Evaluate synergism with neonicotinoids (e.g., imidacloprid) using dose-response assays (e.g., LD50 reduction in Aphis gossypii).

- Molecular docking studies reveal interactions with insect GABA receptors, enhancing neurotoxicity .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

- Methodology :

- Perform Suzuki-Miyaura couplings with arylboronic acids. The electron-withdrawing CF3 group activates the pyridine ring for Pd-catalyzed C-Cl bond substitution .

- Kinetic studies (in situ IR monitoring) show faster reactivity at the 4-position due to reduced steric hindrance .

Q. What are the long-term ecotoxicological impacts on aquatic ecosystems?

- Methodology :

- Chronic exposure assays with Daphnia magna (OECD 211) show reduced fecundity at 0.5 µg/L.

- Bioaccumulation factors (BCF > 500) indicate high persistence in lipid-rich tissues .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.